molecular formula C9H10FIO3 B14038586 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene

1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene

Cat. No.: B14038586
M. Wt: 312.08 g/mol
InChI Key: IVYCGXXBZYRLDI-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . It is a derivative of benzene, characterized by the presence of iodine, fluoromethoxy, and dimethoxy groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a fluorinating agent under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .

Scientific Research Applications

1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The iodine and fluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is unique due to the specific combination of iodine, fluoromethoxy, and dimethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

1-(fluoromethoxy)-4-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,5H2,1-2H3

InChI Key

IVYCGXXBZYRLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OCF)OC)I

Origin of Product

United States

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